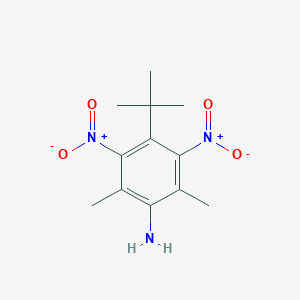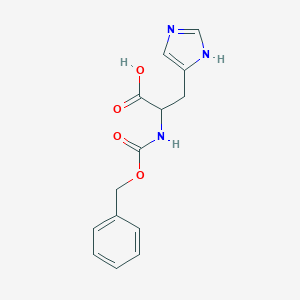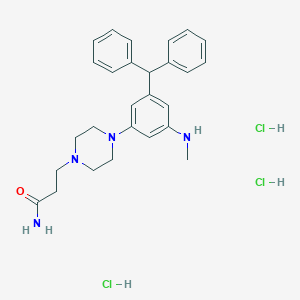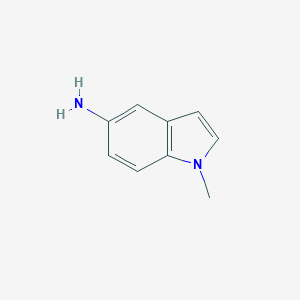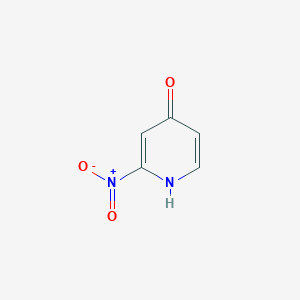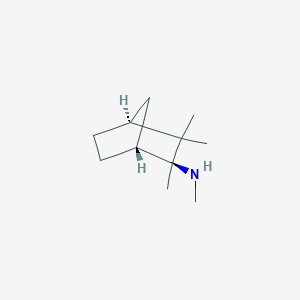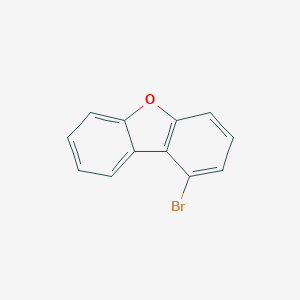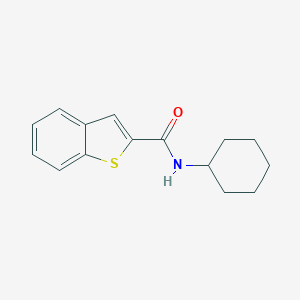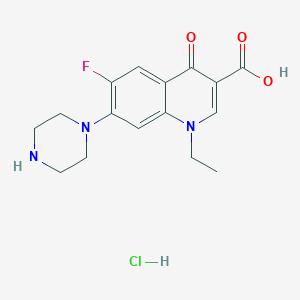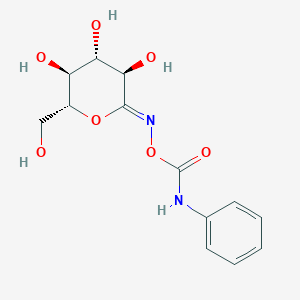
Gluconophylurethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gluconophylurethane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of phthalic anhydride and is synthesized by reacting phthalic anhydride with gluconolactone. Gluconophylurethane has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of gluconophylurethane is not well understood. However, it is believed that it acts as a cross-linking agent by reacting with the hydroxyl groups of polyols to form a network of interconnected polymer chains. This cross-linking process results in the formation of a rigid and stable polymer network.
Effets Biochimiques Et Physiologiques
Gluconophylurethane has been studied for its biochemical and physiological effects. It has been found to be non-toxic and biocompatible, making it suitable for use in biomedical applications. Gluconophylurethane has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Gluconophylurethane has several advantages for use in laboratory experiments. It is a stable and non-volatile compound that can be easily synthesized on a large scale. Gluconophylurethane is also soluble in organic solvents, making it easy to handle and use in laboratory experiments. However, gluconophylurethane has some limitations, such as its limited solubility in water and its tendency to form gels at high concentrations.
Orientations Futures
There are several future directions for research on gluconophylurethane. One potential area of research is the development of new applications for gluconophylurethane in biomedical and pharmaceutical fields. Another area of research is the optimization of the synthesis method to improve the yield and purity of gluconophylurethane. In addition, further studies are needed to understand the mechanism of action of gluconophylurethane and its potential applications in tissue engineering and drug delivery systems.
Conclusion
In conclusion, gluconophylurethane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by reacting phthalic anhydride with gluconolactone and has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments. Gluconophylurethane has several potential applications in biomedical and pharmaceutical fields and is a promising compound for further research.
Méthodes De Synthèse
Gluconophylurethane is synthesized by reacting phthalic anhydride with gluconolactone. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of gluconophylurethane is a simple and cost-effective process that can be carried out on a large scale.
Applications De Recherche Scientifique
Gluconophylurethane has been extensively studied for its potential applications in various scientific fields. It has been used as a cross-linking agent in the synthesis of polyurethane foams, coatings, and adhesives. Gluconophylurethane has also been studied for its anti-corrosive properties and has been used as a coating material for metal surfaces. In addition, gluconophylurethane has been studied for its potential applications in drug delivery systems and tissue engineering.
Propriétés
IUPAC Name |
[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOBIZYEXDBSE-ABMBDTQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gluconophylurethane | |
CAS RN |
102579-56-6 |
Source


|
| Record name | Gluconohydroximo-1,5-lactone-N-phenylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Formamide, [14C]](/img/structure/B8465.png)
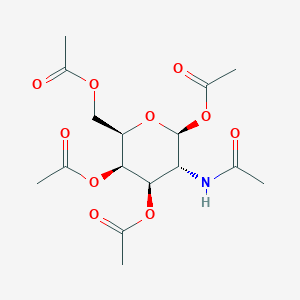

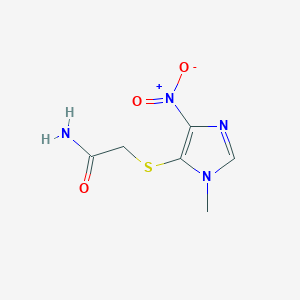
![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
